![molecular formula C14H13N3O5 B2711568 (2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid CAS No. 1025153-76-7](/img/structure/B2711568.png)
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a methoxy group and a nitro-substituted pyrazole moiety, suggests possible interactions with biological systems that could lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O5, with a molecular weight of 303.27 g/mol. The compound is characterized by the following structural features:
Property | Value |
---|---|
IUPAC Name | (E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
Molecular Formula | C14H13N3O5 |
Molecular Weight | 303.27 g/mol |
Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and acrylic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1 summarizes the antimicrobial activity of related compounds:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
10a (R1 = H) | E. coli | 15 |
10c (R1 = 4-F) | P. mirabilis | 18 |
10d (R1 = 4-OCH3) | S. aureus | 20 |
10e (R1 = 4-NO2) | B. subtilis | 17 |
These results suggest that modifications in the substituents can enhance the antimicrobial efficacy of the compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound possess anticancer properties. The IC50 values for these compounds against cancer cell lines such as HCT116 and MCF7 have been reported to be significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.
Table 2 presents the IC50 values for some related compounds:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT116 | 1.9 |
Compound B | MCF7 | 2.3 |
Doxorubicin | HCT116 | 3.23 |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cytokine Modulation : It may modulate the expression of cytokines involved in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated significant activity against Staphylococcus aureus, with one compound achieving a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : In a preclinical trial, a derivative exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted therapy.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. The presence of the nitro group in (2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid enhances its ability to interact with various biological targets, making it a potential candidate for cancer therapy.
Case Study : A study published in ScienceDirect highlighted the efficacy of heterocyclic compounds, including derivatives similar to this compound, in targeting multiple pathways involved in tumor growth and proliferation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the methoxy and nitro substituents, which can influence inflammatory pathways.
Research Findings : Investigations into related compounds have shown that modifications in the aromatic ring can lead to significant anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines .
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its acrylic acid functionality allows for copolymerization with other monomers to create materials with tailored properties.
Data Table: Polymerization Characteristics
Property | Value |
---|---|
Polymerization Method | Free Radical Polymerization |
Glass Transition Temperature | Varies with composition |
Solubility | Soluble in organic solvents |
Nanotechnology
The compound may serve as a precursor for synthesizing nanoparticles, particularly those aimed at drug delivery systems. Its ability to form stable complexes with metal ions can be exploited for developing targeted delivery mechanisms.
Application Example : Research on lipophilic metal complexes indicates that incorporating such compounds can enhance the solubility and bioavailability of therapeutic agents .
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-22-13-4-2-10(3-5-14(18)19)6-11(13)8-16-9-12(7-15-16)17(20)21/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBWDYKUHBGMM-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.